![molecular formula C17H19NO3S B2923531 Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate CAS No. 546079-75-8](/img/structure/B2923531.png)
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is derived from the structure of benzo[b]thiophene . The molecular weight of benzo[b]thiophene is 162.251 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate derivatives are complex and involve several steps . The process includes introducing different substituents on the 4-position of the benzo[b]thiophene ring .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Research indicates that certain derivatives of this molecule exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest its application in developing new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Properties
Similar to its antibacterial applications, Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate derivatives have shown promising antifungal activity. They have been effective against fungi like Candida albicans and Aspergillus niger , which are known to cause serious infections in humans .
Antioxidant Potential
The compound’s derivatives have also been evaluated for their antioxidant properties. Studies have found that some derivatives exhibit significant free radical scavenging activity, which is comparable to that of ascorbic acid. This suggests potential use in preventing oxidative stress-related diseases .
Anticorrosion Applications
In the field of materials science, derivatives of this compound have been tested for anticorrosion efficiency. One study showed a derivative providing up to 97.90% efficiency, indicating its potential use in protecting metals from corrosion .
Anticancer Activity
There is evidence to suggest that certain derivatives of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate can act as anticancer agents. They have shown cytotoxic activity against human lung cancer cell lines, which could lead to the development of new chemotherapeutic drugs .
Chemical Sensing
This compound has been used to develop chemical sensors. For instance, derivatives have been utilized in fluorescence and UV–vis titration experiments to detect specific ions in solution, demonstrating its application in analytical chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been found to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDZUCVUNWVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate |
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